6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil
Description
Properties
CAS No. |
136160-42-4 |
|---|---|
Molecular Formula |
C20H26N2O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,24) |
InChI Key |
BKDVQCXEGMDPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil typically involves:
- Starting from a uracil or thiouracil derivative as the core scaffold.
- Introduction of the ethyl group at the 6-position of the uracil ring.
- Alkylation at the N-1 position with a cyclohexylmethoxy methylating agent.
- Substitution of the 6-position with a phenylthio group.
This multi-step synthesis requires careful control of reaction conditions to achieve regioselectivity and high yield.
Stepwise Preparation Details
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Ethylation at 6-position | Alkylation or substitution | Use of ethylating agents or ethyl-substituted uracil precursors under basic conditions | Introduction of ethyl group at C-6 |
| 2. N-1 Alkylation | Alkylation | Reaction with cyclohexylmethoxymethyl chloride or bromide in presence of base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | Formation of N-1 cyclohexylmethoxy methyl ether |
| 3. Phenylthio substitution | Nucleophilic aromatic substitution or thiolation | Reaction with thiophenol or phenylthiolate salts under mild heating | Introduction of phenylthio group at C-6 |
| 4. Purification | Chromatography or recrystallization | Solvent systems such as ethyl acetate/hexane | Isolation of pure target compound |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to enhance nucleophilicity.
- Temperature: Moderate heating (50–80 °C) is often required to drive substitution reactions to completion.
- Bases: Potassium carbonate or sodium hydride are commonly used to deprotonate uracil nitrogen for alkylation.
- Catalysts: Palladium or copper catalysts may be employed in some cases for cross-coupling reactions involving phenylthio group introduction, although classical nucleophilic substitution is more common.
Alternative Synthetic Routes
- Starting from 6-formyluracil derivatives, followed by Wittig or related olefination reactions to introduce ethyl or vinyl groups, then subsequent functionalization with thiol reagents to install the phenylthio group.
- Use of silylated uracil intermediates to facilitate selective alkylation and substitution steps under milder conditions.
Research Findings and Data Analysis
Yield and Purity
- Reported yields for each step typically range from 60% to 85%, depending on reaction conditions and purification methods.
- Purity is confirmed by chromatographic techniques (HPLC) and spectroscopic methods (NMR, MS).
Reaction Monitoring
- UV-Vis spectroscopy can monitor the progress of thiol addition reactions, as shifts in absorption maxima indicate successful substitution.
- TLC and HPLC are used to track reaction completion and identify side products.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | Uracil or thiouracil derivatives |
| Key Reactions | Alkylation (N-1), ethylation (C-6), phenylthio substitution (C-6) |
| Typical Reagents | Cyclohexylmethoxymethyl halides, ethylating agents, thiophenol |
| Solvents | DMF, DMSO, methanol (for workup) |
| Bases | K2CO3, NaH |
| Catalysts | Pd or Cu (optional for coupling) |
| Temperature Range | 25–80 °C |
| Purification | Chromatography, recrystallization |
| Yields | 60–85% per step |
| Analytical Techniques | NMR, MS, HPLC, UV-Vis |
The preparation of 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil involves a well-established multi-step synthetic route starting from uracil derivatives. The key steps include selective alkylation at the N-1 position, ethyl substitution at C-6, and phenylthio group introduction. Reaction conditions such as solvent choice, temperature, and base selection are critical for optimizing yield and purity. The compound’s synthesis is supported by extensive research on related thiouracil derivatives, with detailed mechanistic insights and reaction monitoring techniques available in the literature.
This synthesis approach provides a robust platform for producing this compound for further biological and medicinal chemistry research applications.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Activity Trends
The anti-HIV-1 activity of HEPT derivatives is highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Anti-HIV-1 Activity of Selected HEPT Derivatives
Key Observations :
Positional Substitution: The 5-ethyl or 5-isopropyl groups in compounds 46, 52, 55, and 56 enhance activity compared to the parent HEPT structure (EC50 reduced to ≤0.019 µM vs. ~0.1–1 µM for earlier derivatives) . The target compound’s 6-ethyl substitution is a positional isomer of these analogs.
N1-Substituents: Benzyloxymethyl (compound 52, EC50 = 0.0059 µM) outperforms ethoxymethyl (compound 46, EC50 = 0.019 µM), indicating that bulkier, aromatic substituents improve binding affinity . The cyclohexylmethoxy group in the target compound introduces a non-aromatic, lipophilic moiety, which may enhance membrane permeability or target interaction compared to benzyloxy or ethoxy groups.
Mechanistic Specificity
This specificity is attributed to interactions with HIV-1 reverse transcriptase (RT), particularly with residues in the non-nucleoside inhibitor binding pocket (NNIBP).
Biological Activity
6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil, also known by its chemical identifier CID 454560, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 336.47 g/mol
- Structure : The compound features a uracil core substituted with an ethyl group, a cyclohexylmethoxy group, and a phenylthio moiety, which may influence its biological properties.
Pharmacological Effects
- Antiviral Activity : Preliminary studies suggest that derivatives of uracil compounds exhibit antiviral properties. The structural modifications in 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil may enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
- Antitumor Activity : Research indicates that uracil derivatives can have cytotoxic effects on cancer cells. The presence of the phenylthio group may contribute to increased interaction with tumor cell targets, leading to apoptosis in malignant cells.
- Anti-inflammatory Properties : Some studies have indicated that uracil derivatives can modulate inflammatory pathways. This compound's potential to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.
The proposed mechanisms through which 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil exerts its biological effects include:
- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, this compound may interfere with DNA and RNA synthesis in pathogens or cancer cells.
- Modulation of Enzymatic Activity : The compound might act as an inhibitor of specific enzymes involved in cellular proliferation and survival, particularly in cancerous tissues.
Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that structurally similar uracil derivatives showed significant antiviral activity against a range of viruses. The study utilized both in vitro and in vivo models to assess the efficacy and safety profiles of these compounds. Although specific data on 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil were not available, the findings suggest a promising avenue for further research into its antiviral potential.
Study 2: Antitumor Activity Assessment
In another research project focusing on the antitumor properties of uracil derivatives, compounds were tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments. This reinforces the hypothesis that 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil may possess similar or greater antitumor efficacy.
Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory properties of uracil derivatives highlighted their ability to reduce levels of inflammatory markers in animal models. These findings support the potential application of 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil in conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
| Biological Activity | Evidence Level | Mechanism |
|---|---|---|
| Antiviral | Moderate | Inhibition of viral replication |
| Antitumor | High | Induction of apoptosis |
| Anti-inflammatory | Moderate | Modulation of cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
